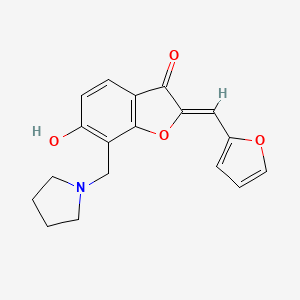

1-(tert-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(tert-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid” likely belongs to the class of organic compounds known as pyrazoles, which are polycyclic aromatic compounds containing a five-membered ring with three carbon atoms and two nitrogen atoms . The tert-butyl group is a common alkyl substituent in organic chemistry with the structural formula (CH3)3C .

Synthesis Analysis

While specific synthesis methods for “1-(tert-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid” are not available, similar compounds are often synthesized through N-alkylation of pyrazole reactions . The reaction typically involves the preparation of a pyrazole derivative from a halogenated alkane, using an ionic liquid .科学的研究の応用

Multigram Synthesis and Material Science Applications

One of the notable applications of 1-(tert-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid derivatives is in the synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids. Through a process involving the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides and subsequent reactions, these compounds are produced on a multigram scale. This methodology highlights the compound's utility in creating fluorinated derivatives for material science applications, offering potential use in developing novel materials with unique properties (Iminov et al., 2015).

Hydrogen Bonding and Self-assembly

Research also delves into the self-assembly properties directed by NH⋅⋅⋅O hydrogen bonding, utilizing derivatives of 1-(tert-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid. These studies demonstrate the compound's ability to form host–guest complexes and layered molecular arrays, which are crucial for developing supramolecular structures and materials. Such arrays can be applied in designing new materials for catalysis, separation processes, or nanotechnology (Armstrong et al., 2002).

Catalysis and Reaction Mechanisms

The compound and its derivatives have been studied for their roles in catalysis and reaction mechanisms. For instance, the synthesis of 3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-ones involves the nitration of corresponding carboxylic acids, showcasing the compound's versatility in synthesizing nitrogen-rich heterocycles. These heterocycles are of interest for their potential applications in pharmaceuticals and agrochemicals, demonstrating the compound's relevance in synthetic organic chemistry and catalysis (Ivanov, 2021).

Metal-Organic Frameworks (MOFs) and Porous Materials

Additionally, derivatives of 1-(tert-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid are employed in the synthesis of metal-organic frameworks (MOFs), highlighting its application in the development of porous materials. These materials have significant potential in gas storage, separation technologies, and catalysis, underscoring the compound's utility in advanced material science and engineering (Jacobsen et al., 2018).

作用機序

Target of Action

It’s known that tert-butyl groups and pyrazole derivatives have significant roles in various biological activities .

Mode of Action

Tert-butyl groups are known to react with a hydrogen halide, producing an alkyl halide and water . This reaction involves the formation of a carbocation, in an SN1 reaction with the protonated alcohol acting as the substrate .

Biochemical Pathways

The tert-butyl group has implications in biosynthetic and biodegradation pathways .

Result of Action

Compounds containing tert-butyl groups and pyrazole rings have been associated with various biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(tert-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid. Factors such as pH, temperature, and the presence of other substances can affect the reactivity and stability of the compound .

特性

IUPAC Name |

1-tert-butyl-4-chloropyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2/c1-8(2,3)11-4-5(9)6(10-11)7(12)13/h4H,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASFEAJBFJIHLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(C(=N1)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(1-butyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2904874.png)

![N-(3-chlorobenzyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2904876.png)

![N-(1-Cyanocyclopentyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B2904877.png)

![N-(4-bromo-2-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2904879.png)

![3-methyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2904881.png)

![N-(2,5-dimethylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2904882.png)

![3-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2904883.png)

![6-(3-Chloro-2-methylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2904891.png)

![2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2904892.png)